molecular formula C10H13F2NO B13268372 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol

1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol

Cat. No.: B13268372
M. Wt: 201.21 g/mol
InChI Key: HSJZZSQZDPCIJU-UHFFFAOYSA-N
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Description

1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol ( 1153389-77-5) is an organic compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol . This secondary amino alcohol features a propan-2-ol chain linked to a 3,4-difluorobenzyl group, a structure that makes it a valuable building block in synthetic chemistry . The compound is identified by the InChIKey HSJZZSQZDPCIJU-UHFFFAOYSA-N and is represented by the SMILES string CC(O)CNCC1=CC=C(F)C(F)=C1 . Researchers utilize this compound as a key intermediate in the development of novel chemical entities. Its molecular structure, containing both amino and hydroxyl functional groups alongside the difluorinated phenyl ring, allows for versatile chemical modifications, making it applicable in areas such as materials science and the synthesis of more complex molecules for scientific investigation . The product is intended for research and development purposes and is strictly for research use only. It is not intended for diagnostic or therapeutic uses. For detailed safety and handling information, please consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3

InChI Key

HSJZZSQZDPCIJU-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)F)F)O

Origin of Product

United States

Preparation Methods

Synthesis via Reductive Amination

One common method involves the reductive amination of (3,4-difluorobenzaldehyde) with propan-2-amine in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB-H).

Reaction Scheme:

  • Step 1: (3,4-Difluorobenzaldehyde) reacts with propan-2-amine to form an imine.
  • Step 2: The imine is reduced using NaBH4 or STAB-H to yield 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol.

Synthesis via Nucleophilic Substitution

Another approach involves the nucleophilic substitution of a suitable leaving group in a propan-2-ol derivative with (3,4-difluorophenyl)methylamine.

Reaction Scheme:

  • Step 1: Preparation of (3,4-difluorophenyl)methylamine from (3,4-difluorobenzyl chloride) and ammonia.
  • Step 2: Reaction of (3,4-difluorophenyl)methylamine with a propan-2-ol derivative containing a suitable leaving group (e.g., tosylate).

Analysis of Preparation Methods

Method Advantages Limitations
Reductive Amination High yield, straightforward procedure Requires careful control of reducing conditions
Nucleophilic Substitution Flexibility in choosing leaving groups May require additional steps for preparing intermediates

Research Discoveries

Recent research has focused on optimizing the synthesis conditions for better yields and purity. For instance, the use of catalysts like palladium or platinum can enhance the efficiency of reductive amination reactions. Additionally, the choice of solvent and temperature can significantly impact the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the propanol backbone may facilitate the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents Fluorine Substitution Functional Groups Reference
1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol (Target) Propan-2-ol (3,4-Difluorophenyl)methylamino 3,4-difluoro Secondary amine, hydroxyl N/A
(S)-1-amino-1-(3,4-difluorophenyl)-2-methylpropan-2-ol (CAS 2389041-64-7) Propan-2-ol (2-methyl) Amino directly attached to 3,4-difluorophenyl; 2-methyl group 3,4-difluoro Primary amine, hydroxyl, methyl
1-(4-Chlorophenoxy)-3-[(3,4-dichlorobenzyl)(4-methylbenzyl)amino]propan-2-ol (Compound 32) Propan-2-ol 4-Chlorophenoxy; 3,4-dichlorobenzyl and 4-methylbenzyl amino groups None Ether, tertiary amine, hydroxyl
Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol) Propan-2-ol 2,4-Difluorophenyl; dual 1,2,4-triazole groups 2,4-difluoro Triazoles, hydroxyl
Iodiconazole (2-(2,4-difluorophenyl)-1-[(4-iodobenzyl)(methyl)amino]-3-(1H-triazol-1-yl)propan-2-ol) Propan-2-ol 2,4-Difluorophenyl; 4-iodobenzyl(methyl)amino; triazole 2,4-difluoro Triazole, tertiary amine, hydroxyl
Key Observations:
  • Fluorine Position : The target compound’s 3,4-difluoro substitution contrasts with Fluconazole and Iodiconazole, which have 2,4-difluorophenyl groups. This positional difference may alter electronic effects and steric interactions in biological targets .
  • Amino Group Variations: The target compound’s secondary amine differs from the tertiary amines in Compound 32 () and Iodiconazole ().
  • Additional Functional Groups: Fluconazole and Iodiconazole incorporate triazole rings, which are critical for antifungal activity via cytochrome P450 inhibition .

Physicochemical Properties

Property Target Compound (Inferred) Fluconazole Compound 32 CAS 2389041-64-7
Physical State Likely colorless oil or solid Crystalline solid Solid (synthesized as oil) Not reported
Molecular Weight ~227.2 g/mol (calculated) 306.3 g/mol ~550 g/mol 187.19 g/mol
Solubility Moderate in polar solvents High aqueous solubility Low (hydrophobic substituents) Likely moderate
Hydrogen Bonding 2 donors (NH, OH); 3 acceptors 3 donors (OH, NH triazoles) 1 donor (OH); 3 acceptors 2 donors (NH2, OH)
Notes:
  • The target compound’s hydroxyl and amine groups enable hydrogen bonding, similar to Fluconazole, but its lack of triazoles may reduce polarity compared to the latter .
  • Bulkier substituents in Compound 32 (e.g., dichlorobenzyl, methylbenzyl) likely decrease solubility .

Biological Activity

1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol is characterized by a difluorophenyl group attached to a propanol backbone. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of propanol compounds exhibit antibacterial effects against a range of pathogens. For instance, similar compounds have shown minimum inhibitory concentrations (MIC) against bacteria such as Escherichia coli and Staphylococcus aureus ranging from 40 to 50 µg/mL . The structural modifications in 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol may enhance its potency relative to established antibiotics.

Antifungal Activity

In vitro studies have demonstrated that compounds with similar structures can effectively inhibit fungal growth. For example, fluconazole analogs with modified side chains exhibited MIC values as low as 0.8 µg/mL against Candida albicans . While specific data for 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol is limited, the presence of the difluorophenyl group suggests potential antifungal activity due to enhanced interaction with fungal cell membranes.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies on related compounds indicate that they can induce apoptosis in cancer cells. For example, a derivative was found to significantly increase lactate dehydrogenase (LDH) levels in treated MCF-7 breast cancer cells, suggesting cytotoxic effects . The mechanism appears to involve cell cycle arrest and induction of apoptosis, which could be relevant for the development of new cancer therapies.

Case Studies and Research Findings

A comprehensive study focusing on structure-activity relationships (SAR) has provided insights into how modifications affect biological efficacy. Notably:

  • Case Study 1 : A series of difluorophenyl derivatives were synthesized and tested against various bacterial strains. The results indicated that structural variations significantly impacted antibacterial potency.
  • Case Study 2 : In vivo studies using murine models demonstrated that certain analogs effectively reduced tumor sizes when administered at specific dosages. These findings suggest that 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol could be developed further for therapeutic applications.

Data Tables

Activity Type Tested Pathogen/Cancer Cell MIC/IC50 (µg/mL) Reference
AntibacterialE. coli40-50
AntifungalC. albicans0.8
AnticancerMCF-7 CellsIC50: 225

Q & A

Q. What are the optimal synthetic routes for 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol, and how can reaction conditions be adjusted to improve yield?

Synthesis typically involves reductive amination between 3,4-difluorobenzylamine and epichlorohydrin derivatives, followed by purification via column chromatography. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Temperature control : Maintaining 60–80°C prevents side reactions like epoxide ring-opening .
  • Catalyst optimization : Palladium or nickel catalysts improve selectivity for the secondary amine product.
    Yield optimization requires iterative adjustments to molar ratios and post-reaction quenching protocols.

Q. Which analytical techniques are most effective for characterizing the molecular structure of 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the difluorophenyl group (δ 115–125 ppm for aromatic F) and the propan-2-ol backbone (δ 3.5–4.0 ppm for hydroxyl) .
  • Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+^+ at m/z 232.12) validates molecular formula (C10_{10}H12_{12}F2_2NO) .
  • X-ray crystallography : Resolves stereochemistry, critical for chiral center confirmation .

Q. How does the compound’s stability vary under different storage conditions?

Stability is pH- and temperature-dependent:

ConditionStabilityDegradation Products
pH < 3LowHydrolyzed amine
pH 7–8HighNone observed
25°C (dark)Stable for 6 months
40°C30% degradation in 3 monthsOxidized ketone
Recommendations: Store at 4°C in amber vials with desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro solubility data and in vivo bioavailability for this compound?

Discrepancies often arise from:

  • Aggregation in aqueous media : Use dynamic light scattering (DLS) to detect micelle formation.
  • Protein binding : Serum albumin assays (e.g., equilibrium dialysis) quantify free drug fractions .
  • Metabolic instability : LC-MS/MS screens for hepatic metabolites (e.g., cytochrome P450-mediated oxidation).
    Methodology : Pair molecular dynamics simulations (to predict solubility) with in situ intestinal perfusion models (to validate absorption) .

Q. What experimental strategies distinguish enantiomer-specific biological activities of 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol?

  • Chiral resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate (R)- and (S)-enantiomers .
  • Activity assays : Compare receptor binding (e.g., β-adrenergic receptors) via radioligand displacement (IC50_{50} values differ by >10-fold between enantiomers) .
  • Computational docking : Molecular modeling (AutoDock Vina) predicts stereochemical preferences for target binding pockets .

Q. What pharmacological targets are most plausibly modulated by this compound, and how can they be validated?

Hypothesized targets include:

  • GPCRs : Screen against adrenergic (α/β) and dopaminergic receptors using calcium flux assays.
  • Enzymes : Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric assays .
    Validation : CRISPR-Cas9 knockdown of candidate targets in cell lines, followed by rescue experiments to confirm phenotype reversal .

Q. How does 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol compare to structurally related amino alcohols in terms of bioactivity?

CompoundStructural DifferenceKey Bioactivity
1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-olMethyl substitution2× higher MAO-B inhibition
(1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-olChlorine additionEnhanced β1_1-adrenergic selectivity
2-{[(4-fluoro-3-methylphenyl)methyl]amino}propane-1,3-diolDiol functionalityReduced CNS penetration
Method : Perform parallel SAR studies using standardized assays (e.g., IC50_{50} determination across 100+ kinase targets) .

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